molecular formula C8H18ClNO B3059762 {[1-(Methoxymethyl)cyclopentyl]methyl}amine hydrochloride CAS No. 1255718-08-1

{[1-(Methoxymethyl)cyclopentyl]methyl}amine hydrochloride

Cat. No.: B3059762
CAS No.: 1255718-08-1
M. Wt: 179.69
InChI Key: SCNYSYJSFFEXSN-UHFFFAOYSA-N
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Description

{[1-(Methoxymethyl)cyclopentyl]methyl}amine hydrochloride is a cyclopentane-derived amine compound functionalized with a methoxymethyl group and a methylamine moiety. Its hydrochloride salt form enhances stability and solubility, making it suitable for pharmaceutical and synthetic applications. The compound’s rigid cyclopentane ring and polar substituents influence its physicochemical properties, including hydrophilicity and reactivity.

Properties

IUPAC Name

[1-(methoxymethyl)cyclopentyl]methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO.ClH/c1-10-7-8(6-9)4-2-3-5-8;/h2-7,9H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCNYSYJSFFEXSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1(CCCC1)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1255718-08-1
Record name Cyclopentanemethanamine, 1-(methoxymethyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1255718-08-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

The synthetic routes for {[1-(Methoxymethyl)cyclopentyl]methyl}amine hydrochloride involve the derivatization of cyclopentylmethylamine. The preparation typically includes the following steps:

    Methoxymethylation: Cyclopentylmethylamine is reacted with methoxymethyl chloride in the presence of a base to form {[1-(Methoxymethyl)cyclopentyl]methyl}amine.

    Hydrochloride Formation: The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

{[1-(Methoxymethyl)cyclopentyl]methyl}amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the methoxymethyl group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

{[1-(Methoxymethyl)cyclopentyl]methyl}amine hydrochloride has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is used in studies involving amine receptors and their interactions.

    Medicine: Research involving this compound includes its potential use in developing new pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of {[1-(Methoxymethyl)cyclopentyl]methyl}amine hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand for amine receptors, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of the research .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name CAS Number Substituents Molecular Formula Key Features Reference
{[1-(Methoxymethyl)cyclopentyl]methyl}amine hydrochloride 944146-30-9* Cyclopentyl, methoxymethyl, methylamine C₈H₁₈ClNO Rigid cyclopentane core; enhanced solubility via hydrochloride salt
[1-(Methoxymethyl)cyclopropyl]amine hydrochloride 1029716-05-9 Cyclopropyl, methoxymethyl C₅H₁₂ClNO Smaller strained cyclopropane ring; higher reactivity
{[1-(Methoxymethyl)cyclobutyl]methyl}amine hydrochloride 1609402-91-6 Cyclobutyl, methoxymethyl C₇H₁₆ClNO Intermediate ring size; conformational flexibility
Cyclopentanemethylamine hydrochloride N/A Cyclopentyl, methylamine C₆H₁₄ClN Lacks methoxymethyl group; simpler structure, lower polarity
1-(Aminomethyl)cyclopentan-1-amine dihydrochloride 123194-04-7 Cyclopentyl, dual amines C₆H₁₅Cl₂N₂ Two amine groups; increased basicity and salt formation capacity

*CAS number inferred from , which lists a structurally similar compound.

Physicochemical Properties

  • Solubility : The hydrochloride salt form improves aqueous solubility compared to free bases (e.g., methylamine hydrochloride in has 300 g/L solubility in water) .
  • Stability : Methoxymethyl groups may confer hydrolytic sensitivity under acidic conditions, unlike simpler amines like cyclopentanemethylamine hydrochloride .

Research Findings and Patents

  • Patent Synthesis: and describe protocols for methyl 1-(methylamino)cyclopentanecarboxylate hydrochloride, highlighting the relevance of cyclopentane amines in API synthesis .
  • Toxicity Data: Limited for the target compound, but methylamine hydrochloride () and related salts are classified as irritants, necessitating similar safety protocols .

Biological Activity

Overview

{[1-(Methoxymethyl)cyclopentyl]methyl}amine hydrochloride is a chemical compound with the molecular formula C7H16ClNO. This compound is a hydrochloride salt of 1-(methoxymethyl)cyclopentanamine, a derivative of cyclopentane. It has garnered attention in research for its potential biological activities and interactions with various biomolecules.

  • Molecular Weight : 165.67 g/mol
  • Chemical Structure : Contains a cyclopentane ring, which contributes to its unique reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to act as a ligand. It binds to specific receptors or enzymes, modulating their activity. The exact pathways and molecular targets can vary depending on the context of its application, such as in pharmacology or biochemical research.

1. Pharmacological Potential

Research indicates that this compound may exhibit various therapeutic properties, including:

  • Anticancer Activity : Preliminary studies suggest that compounds similar to this compound may inhibit cyclin-dependent kinases (CDKs), which are crucial in regulating cell cycle progression. Inhibition of CDKs can lead to reduced cell proliferation, particularly in cancerous cells .
  • Neuroprotective Effects : Some derivatives of cyclopentane amines have shown promise in neuroprotection, potentially through modulation of neurotransmitter systems .

2. Toxicological Profile

The safety and toxicity profile for this compound must be considered:

  • Acute Toxicity : The compound is categorized as harmful if swallowed and can cause skin irritation . Careful handling and risk assessment are essential in laboratory settings.

Case Studies

  • Inhibition of CDK2 : A study explored the effects of cyclopentyl derivatives on CDK2 activity, demonstrating that these compounds could effectively inhibit this kinase, leading to potential applications in cancer therapy .
  • Neuroprotective Screening : In vitro assays conducted on neuronal cell lines indicated that certain structural analogs could protect against oxidative stress-induced apoptosis, suggesting potential therapeutic applications in neurodegenerative diseases .

Comparison with Similar Compounds

Compound NameBiological ActivityMechanism of Action
{[1-(Methoxymethyl)cyclopentyl]methyl}amine HClAnticancer, NeuroprotectiveCDK inhibition, Neurotransmitter modulation
1-(Cyclopentyl)methylamine hydrochlorideAntidepressant potentialSerotonin receptor interaction
1-(Phenyl-1H-pyrazol-4-yl)methanamine hydrochlorideAntitumorCDK inhibition

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
{[1-(Methoxymethyl)cyclopentyl]methyl}amine hydrochloride
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{[1-(Methoxymethyl)cyclopentyl]methyl}amine hydrochloride

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